

ceftolozane tazobactam dosing CRRT effluent flow rates

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Compound Focus: Ceftolozane Sulfate

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Dosing Recommendations for CRRT

Based on current evidence, C/T dosing during CRRT must be adjusted to account for significant drug clearance. The following table summarizes key dosing suggestions from clinical studies.

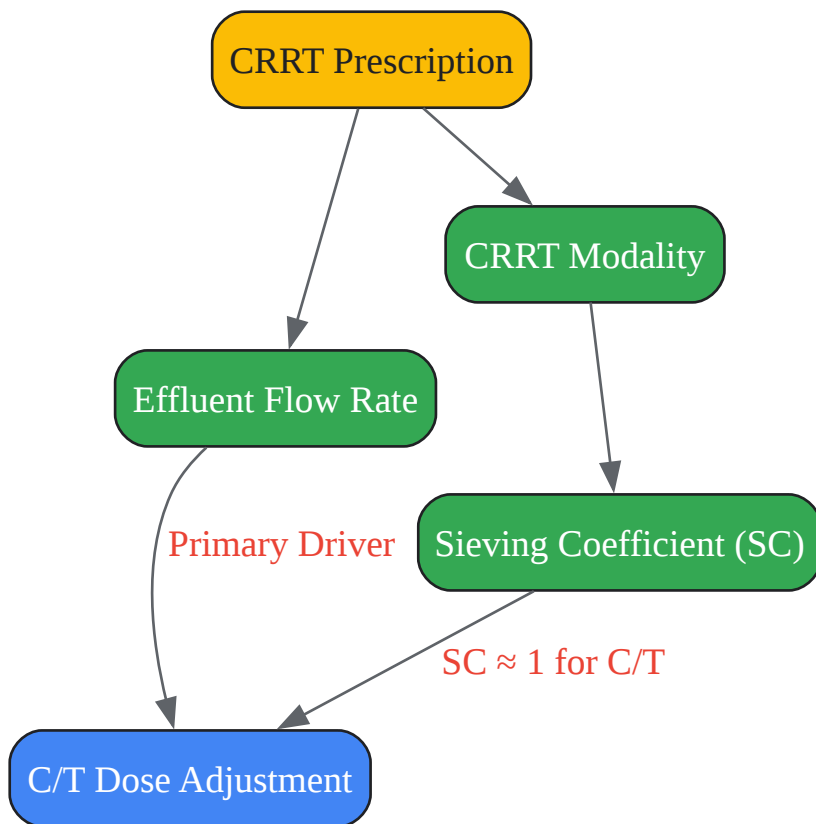
Patient Population / CRRT Setting	Suggested C/T Dosing Regimen	Key Considerations & Evidence
Critically Ill Adults (General)	1.5 g (1g/0.5g) to 3 g (2g/1g) every 8 hours [1] [2] [3]	Higher doses (e.g., 3 g) are recommended to ensure both ceftolozane and tazobactam concentrations remain above the MIC, especially for pathogens with higher MICs (up to 8 mg/L) and to account for tazobactam's lower concentrations [1] [3].
Critically Ill Children	30 mg/kg every 8 hours [4]	This dose was found appropriate for a 5.8 kg infant with severe renal impairment on CRRT, achieving target pharmacokinetic/pharmacodynamic (PK/PD) exposure [4].
Monte Carlo Simulations (Ex Vivo Models)	750 mg to 1,500 mg every 8 hours [5]	Simulations indicate these doses achieve PK/PD targets across a range of contemporary effluent flow rates. Dosing is primarily dependent on effluent flow [5].

Principles of CRRT and Drug Clearance

Optimizing antibiotic dosing during CRRT requires understanding how therapy settings influence drug removal.

- **Key Concepts:**
 - **Effluent Flow Rate:** The total volume of fluid filtered from the patient per hour (including dialysate, replacement fluid, and fluid removal). It is the primary determinant of drug clearance in CRRT and is often expressed in mL/kg/h [6] [7]. Higher rates increase antibiotic clearance, potentially necessitating higher doses [7] [5].
 - **CRRT Modality:** The clearance mechanism differs by modality [7]:
 - **CVVH (Convective clearance):** Removes solutes via ultrafiltration. Clearance is calculated as Sieving Coefficient (SC) × Ultrafiltrate Flow Rate.
 - **CVVHD (Diffusive clearance):** Removes solutes via diffusion. Clearance is calculated as Saturation Coefficient (SA) × Dialysate Flow Rate.
 - **CVVHDF (Both):** Combines convection and diffusion.
 - **Sieving Coefficient (SC):** For C/T, the SC is close to 1, indicating it is highly removed by convective modalities [1]. Ex vivo studies show its transmembrane clearance approximates the effluent flow rate [5].
 - **Dilution Mode:** Using pre-filter replacement fluid dilutes the blood entering the filter, reducing drug clearance. The dose may need to be adjusted using a dilution factor [6] [7].

The relationship between CRRT settings and C/T pharmacokinetics can be visualized as follows. This diagram illustrates the primary factors you must consider when designing a dosing protocol.



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Experimental Protocol: PK Analysis in CRRT

For researchers conducting pharmacokinetic (PK) studies of C/T in patients on CRRT, here is a detailed methodology based on published clinical analyses [4].

• 1. Patient Selection & Dosing

- **Population:** Critically ill patients (adults or children) with anuric acute renal failure or severe AKI requiring CRRT and treated with C/T for multidrug-resistant *Pseudomonas aeruginosa* infections.
- **Dosing:** Administer a defined C/T dose (e.g., 3 g for adults, 30 mg/kg for children) via intravenous infusion over 1 hour. The dosing interval is typically every 8 hours [4] [3].

• 2. Blood Sampling Strategy

- Collect blood samples at critical time points to characterize the drug concentration-time curve. For an 8-hour dosing interval, a sparse sampling protocol is recommended [4]:

- **Time Points:** Pre-dose (T0), and at 1.5, 2, 4, 6, and 8 hours post-dose.
 - **CRRT-Specific Sampling:** In addition to systemic blood, simultaneously collect samples from the pre-filter and post-filter ports of the CRRT circuit, as well as from the effluent (ultrafiltrate/dialysate) port [4] [1].
- **3. Bioanalytical Method**
 - **Sample Handling:** Centrifuge blood samples to separate plasma (e.g., 2500 rpm for 10 minutes). Store plasma at -80°C until analysis.
 - **Concentration Measurement:** Quantify ceftolozane and tazobactam concentrations using a **validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (UHPLC-MS/MS)** [4] [8].
- **4. Pharmacokinetic & Statistical Analysis**
 - **Parameter Estimation:** Use non-linear mixed-effects modeling software (e.g., **NONMEM**) to estimate individual PK parameters. Key parameters include clearance (CL), volume of distribution (Vd), and half-life ($t_{1/2,\beta}$) [4].
 - **CRRT Clearance Calculation:** For patients on CRRT, simultaneously model pre-filter, post-filter, and effluent concentrations to estimate the clearance attributable to CRRT (CL_{CRRT}). Integrated Dialysis Pharmacometric (IDP) methods can be applied [4].
 - **PK/PD Target Assessment:** The primary PK/PD target for β -lactams is the time that the unbound drug concentration exceeds the minimum inhibitory concentration ($fT > MIC$). For critically ill patients, a target of 100% $fT > MIC$ is often desirable. Calculate the probability of target attainment for different dosing regimens and MICs [4].

Key Takeaways for Researchers

- **Effluent Flow is Critical:** The effluent flow rate is the single most important operational variable determining C/T clearance during CRRT. Dosing strategies must be developed with specific flow rates in mind [7] [5].
- **Standard Dosing May Be Insufficient:** While a standard 1.5 g dose may maintain ceftolozane levels, concurrent tazobactam levels may be subtherapeutic. Using a higher dose (e.g., 3 g every 8 hours) is a common and safer strategy in research protocols to avoid underdosing [1] [3].
- **Protocol Design is Key:** Robust PK studies require careful timing of blood samples from both the patient and the CRRT circuit itself to accurately quantify total and CRRT-specific drug clearance [4].

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To cite this document: Smolecule. [ceftolozane tazobactam dosing CRRT effluent flow rates].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523134#ceftolozane-tazobactam-dosing-crrt-effluent-flow-rates>]

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